molecular formula C14H16N2O2S B11356888 2-(2-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(2-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11356888
M. Wt: 276.36 g/mol
InChI Key: KXZKPUFYUXUYLD-UHFFFAOYSA-N
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Description

N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHYLPHENOXY)ACETAMIDE: Lacks the thiazole ring but shares the phenoxyacetamide moiety.

    N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]ACETAMIDE: Similar structure but without the phenoxy group.

Uniqueness

N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to the presence of both the thiazole ring and the phenoxyacetamide moiety, which contribute to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C14H16N2O2S/c1-10-5-3-4-6-13(10)18-8-14(17)15-7-12-9-19-11(2)16-12/h3-6,9H,7-8H2,1-2H3,(H,15,17)

InChI Key

KXZKPUFYUXUYLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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